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Compound of Interest

Compound Name:
4-Bromomethyl-6,8-dimethyl-

2(1H)-quinolone

Cat. No.: B1214516 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromomethyl-6,8-
dimethyl-2(1H)-quinolone

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and potential biological relevance of the heterocyclic compound 4-Bromomethyl-
6,8-dimethyl-2(1H)-quinolone. This document is intended to serve as a valuable resource for

professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Physicochemical Properties
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is a substituted quinolone derivative. The

quinolone scaffold is a prominent feature in numerous biologically active compounds.[1] The

physicochemical properties of this specific molecule are crucial for its handling,

characterization, and application in research and development.

Table 1: Physicochemical Data for 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
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Property Value Source

Molecular Formula C₁₂H₁₂BrNO -

Molecular Weight 266.13 g/mol [1]

CAS Number 23976-55-8 [1]

Melting Point Not available -

Boiling Point Not available -

Solubility

The nitrogen and carbonyl

groups within the quinolone

ring influence the molecule's

solubility and ability to form

hydrogen bonds.[1] Specific

solubility data in common

solvents is not readily

available.

-

Synthesis and Experimental Protocols
The primary synthetic route to 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone involves the

benzylic bromination of its precursor, 4,6,8-trimethyl-2(1H)-quinolone.[1] This reaction typically

utilizes N-bromosuccinimide (NBS) as the brominating agent.[1]

Synthesis of the Precursor: 4,6,8-trimethyl-2(1H)-
quinolone
A common method for the synthesis of the quinolone core is the Conrad-Limpach reaction,

which involves the condensation of a β-ketoester with an aniline derivative.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one

equivalent of ethyl acetoacetate and one equivalent of 2,4-dimethylaniline.
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Condensation: Heat the mixture, typically at a temperature of 140-150°C, for a sufficient

period to form the intermediate enamine. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).

Cyclization: The resulting enamine is then cyclized at a higher temperature, often in a high-

boiling point solvent such as diphenyl ether, to yield 4,6,8-trimethyl-2(1H)-quinolone.

Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane

or ether to precipitate the product. The solid product is then collected by filtration, washed,

and can be further purified by recrystallization.

Benzylic Bromination to Yield 4-Bromomethyl-6,8-
dimethyl-2(1H)-quinolone
The methyl group at the C-4 position of the quinolone ring is susceptible to free-radical

halogenation due to its benzylic-like character.[1]

Experimental Protocol:

Reaction Setup: Dissolve the precursor, 4,6,8-trimethyl-2(1H)-quinolone, in a suitable solvent

such as carbon tetrachloride or acetonitrile in a round-bottom flask.

Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as

benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

Reaction Conditions: The reaction mixture is typically heated to reflux to initiate the radical

chain reaction. The progress of the bromination is monitored by TLC.

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the

succinimide byproduct is removed by filtration. The solvent is evaporated under reduced

pressure, and the crude product is purified, commonly by column chromatography on silica

gel.

Spectroscopic Characterization
While specific spectral data for 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is not widely

published, the expected spectroscopic features can be inferred from the analysis of similar
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quinolone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include singlets for the two methyl groups on the

benzene ring, a singlet for the bromomethyl protons, and aromatic protons corresponding

to the quinolone ring system. The NH proton of the quinolone ring would likely appear as a

broad singlet.

¹³C NMR: The spectrum would show distinct signals for the methyl carbons, the

bromomethyl carbon, the carbonyl carbon, and the aromatic and heterocyclic carbons of

the quinolone core.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show a characteristic absorption band for the C=O

stretching of the lactam group, typically in the region of 1650-1670 cm⁻¹.

N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.

C-H stretching and bending vibrations for the aromatic and methyl groups would also be

present.

Mass Spectrometry (MS):

The mass spectrum should exhibit a molecular ion peak (M+) and an (M+2)+ peak of

nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Potential Biological Activity and Signaling Pathways
Quinolone derivatives are a well-established class of compounds with a broad range of

biological activities, most notably as antibacterial agents.[2][3] Their primary mechanism of

action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV, enzymes that

are essential for DNA replication, recombination, and repair.[3][4][5][6] By targeting these

enzymes, quinolones lead to the fragmentation of the bacterial chromosome and ultimately cell

death.[4][5]
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The 2(1H)-quinolone core, in particular, is recognized as a "privileged scaffold" in medicinal

chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] These

activities extend beyond antibacterial effects and include potential anticancer and antiviral

properties.[2][7]

The specific biological activity of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone has not been

extensively reported. However, the presence of the reactive bromomethyl group makes it a

valuable intermediate for the synthesis of a library of novel quinolone derivatives.[1] This

functional group can readily undergo nucleophilic substitution reactions, allowing for the

introduction of various pharmacophores at the 4-position, which could modulate the biological

activity and target specificity of the parent molecule.

The diagram below illustrates the generalized mechanism of action for quinolone antibiotics.

Quinolone Derivative DNA Gyrase / Topoisomerase IV-DNA ComplexBinds to Stabilization of Cleavage ComplexLeads to Inhibition of DNA Replication and Repair Bacterial Cell Death

Click to download full resolution via product page

Caption: Generalized mechanism of action of quinolone antibiotics.

The workflow for the synthesis and characterization of 4-Bromomethyl-6,8-dimethyl-2(1H)-
quinolone is depicted in the following diagram.
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Caption: Workflow for the synthesis and characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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